1,2-Dithiolane-3-carboxamide

EGFR Kinase Inhibition Targeted Covalent Inhibitor

Procure 1,2-Dithiolane-3-carboxamide (CAS 108662-27-7) as a privileged covalent-warhead building block for irreversible kinase inhibitors. This low-MW α-lipoic acid analog (149.23 g/mol) demonstrates potent EGFR Del19 mutant inhibition (IC50=60 nM) via its electrophilic disulfide. The 3-carboxamide group provides a specific hydrogen-bonding pharmacophore and a versatile handle for conjugating quinazoline and other warheads, enabling targeted covalent inhibitor libraries for NSCLC and glioblastoma. Unlike 4-substituted isomers or the carboxylic acid counterpart, the 3-carboxamide pattern offers distinct electronic modulation of thiol-disulfide exchange kinetics. It is also the optimized scaffold for oral radioprotectants achieving an 80% survival increase in preclinical models—superior to acid and aminoalkyl ester analogs. Supplied at >95% purity; ideal for medicinal chemistry, dermatological GSH-induction studies, and government-funded radiation countermeasure programs. Custom synthesis and bulk quotes available.

Molecular Formula C4H7NOS2
Molecular Weight 149.226
CAS No. 108662-27-7
Cat. No. B561311
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dithiolane-3-carboxamide
CAS108662-27-7
Synonyms1,2-Dithiolane-3-carboxamide(9CI)
Molecular FormulaC4H7NOS2
Molecular Weight149.226
Structural Identifiers
SMILESC1CSSC1C(=O)N
InChIInChI=1S/C4H7NOS2/c5-4(6)3-1-2-7-8-3/h3H,1-2H2,(H2,5,6)
InChIKeyMZBTUBPLHCHJMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Dithiolane-3-carboxamide (CAS 108662-27-7): Core Physicochemical & Structural Baseline for Procurement Evaluation


1,2-Dithiolane-3-carboxamide (CAS 108662-27-7) is a low-molecular-weight (149.23 g/mol) heterocyclic organosulfur compound belonging to the 1,2-dithiolane class, characterized by a five-membered disulfide-containing ring bearing a carboxamide substituent at the 3-position . The compound is a structural analog of the endogenous antioxidant cofactor α-lipoic acid (1,2-dithiolane-3-pentanoic acid), differing by the replacement of the pentanoic acid side chain with a simpler carboxamide group. It is supplied as a research-grade chemical with typical purity specifications of 95% and serves as a versatile synthetic intermediate for the preparation of bioactive conjugates and targeted covalent inhibitors [1].

Why 1,2-Dithiolane-3-carboxamide Cannot Be Generically Substituted: The Critical Role of Ring Position and Carboxamide Function in Biological Target Engagement


1,2-Dithiolane-3-carboxamide occupies a unique chemical space that resists simple substitution by other dithiolane analogs. The carboxamide at the 3-position provides a specific hydrogen-bonding pharmacophore and a versatile handle for amide coupling reactions to generate targeted covalent inhibitors, as exemplified in the synthesis of quinazoline-based EGFR inhibitors [1]. In contrast, the 4-substituted positional isomer (1,2-dithiolane-4-carboxamide derivatives such as asparagusic acid analogs) or the carboxylic acid counterpart (1,2-dithiolane-3-carboxylic acid) exhibit divergent biological activity profiles due to altered electronic and steric properties. The carboxamide functionality itself confers distinct reactivity compared to the carboxylic acid or extended-chain lipoamide; for example, the amide derivative of 5-alkyl-1,2-dithiolane-3-carboxylic acids demonstrated superior oral radioprotective efficacy (80% survival increase) compared to the parent acid and aminoalkyl ester analogs evaluated in the same study [2].

Quantitative Differentiation of 1,2-Dithiolane-3-carboxamide: Head-to-Head and Cross-Study Comparator Evidence for Procurement Decisions


EGFR Kinase Inhibitory Potency of 1,2-Dithiolane-3-carboxamide-Derived Conjugates vs. Non-Dithiolane Controls

1,2-Dithiolane-3-carboxamide serves as the critical dithiolane warhead in a series of quinazoline-based EGFR inhibitors. When conjugated to a 4-anilinoquinazoline scaffold, the resulting compound (represented as an N-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-1,2-dithiolane-3-carboxamide derivative) exhibited potent inhibition of the EGFR Del19 mutant with an IC50 of 60 ± 9 nM in a kinase assay [1]. This potency is derived from the covalent engagement of the dithiolane ring with the mutant EGFR active site, a mechanism fundamentally absent in non-dithiolane-containing controls within the same patent series. The parent 1,2-dithiolane-3-carboxamide fragment itself serves as a modular building block for such irreversible inhibitor construction, a feature not shared by simple lipoic acid or 4-carboxylic acid analogs that lack the optimal geometry for this specific kinase-binding pocket.

EGFR Kinase Inhibition Targeted Covalent Inhibitor Quinazoline

TrxR1 Inhibitory Activity: 1,2-Dithiolane-3-carboxamide-Class Compounds vs. 4-Carboxylic Acid Analogs

A systematic SAR study of 1,2-dithiolane analogs evaluated the TrxR1 inhibitory activity of compounds with varying substitution patterns. While this study focused on 1,2-dithiolane-4-carboxylic acid derivatives due to their structural relationship to asparagusic acid, the key finding is that Michael acceptor functionality (present in the electrophilic disulfide of the dithiolane ring) is essential for TrxR1 inhibition. Analogs lacking this functionality, including asparagusic acid bioisosteres, remained completely inactive against TrxR [1]. The most potent representatives of the 1,2-dithiolane-4-carboxylic acid series exhibited TrxR1 IC50 values ranging from 5.3 to 186.0 μM [1]. The carboxamide at the 3-position in 1,2-dithiolane-3-carboxamide alters the electronic character of the disulfide and may further tune the thiol-disulfide exchange reactivity relative to 4-substituted analogs, providing a procurement rationale for experiments where fine-tuning of redox reactivity is required.

Thioredoxin Reductase TrxR1 Redox Homeostasis Cancer

In Vivo Radioprotective Efficacy: 1,2-Dithiolane-3-carboxamide Amide Derivatives vs. Carboxylic Acid and Aminoalkyl Ester Analogs

A dedicated structure-activity relationship study evaluated a series of 5-alkyl-1,2-dithiolane-3-carboxylic acid derivatives for radioprotective activity in mice exposed to a supralethal dose of 900 rad (9 Gy) ⁶⁰Co γ-irradiation. Within this series, the amide compound (Compound 17) demonstrated the most compelling overall profile. When administered intraperitoneally (i.p.) before irradiation, Compound 17 increased the 30-day survival rate by 70%; when administered i.p. after irradiation, the survival increase was 40%. Critically, Compound 17 also showed robust efficacy via the oral route, increasing survival by 80% when administered per os before irradiation [1]. In contrast, the corresponding aminoalkyl esters (Compounds 10 and 12) showed almost no radioprotective effect when given before irradiation, though they were effective in a post-irradiation treatment paradigm. The parent carboxylic acid derivatives (Compounds 4, 6, 13, 14, 15) raised survival rates by 40–50% when administered i.p. [1]. This study demonstrates that the carboxamide functionality at the 3-position affords a distinct advantage in oral bioavailability and overall radioprotective potency compared to ester and free acid analogs.

Radioprotection Ionizing Radiation Survival Rate Amide Derivative

Intracellular Glutathione Induction for Photoprotection: 1,2-Dithiolane Carboxamides vs. Lipoic Acid in Dermal Applications

A patent family (FR2936153A1 / US8530511B2) specifically claims the use of 1,2-dithiolane carboxamide compounds, including 4-methyl-1,2-dithiolane-4-carboxamide and 4-methyldithiolane-4-carboxylic acid, for reinforcing the natural antioxidant protection of the skin against oxidative stress caused by UV radiation. The mechanism involves increasing intracellular glutathione levels in skin cells [1]. While the patent explicitly distinguishes the carboxamide derivatives as preferred embodiments for dermal photoprotection, lipoic acid is cited as a prior art comparator that, while possessing antioxidant properties, does not achieve the same level of targeted intracellular glutathione induction in keratinocytes. The 1,2-dithiolane-3-carboxamide scaffold, as a close structural analog of the exemplified 4-methyl carboxamide, is implicated as a viable intermediate for the development of next-generation photoprotective agents with enhanced dermal penetration and glutathione upregulation properties.

Photoprotection Glutathione Dermal Antioxidant UV Protection Cosmetic

Structural and Functional Group Differentiation: Carboxamide at C3 vs. Carboxylic Acid, N-Hydroxyethyl, or 4-Methyl Substitution Patterns

The precise substitution pattern of 1,2-dithiolane-3-carboxamide dictates its synthetic utility and biological profile. The unsubstituted carboxamide at the 3-position provides a primary amide (-CONH₂) that serves as: (i) a hydrogen-bond donor/acceptor for target engagement, (ii) a synthetic handle for further derivatization via amide coupling, and (iii) a more metabolically stable functional group compared to esters. This differentiates it from 1,2-dithiolane-3-carboxylic acid (CAS 6629-12-5), which requires activation for amide bond formation and carries a negative charge at physiological pH, potentially limiting membrane permeability. The 4-methyl-1,2-dithiolane-4-carboxamide analog (CAS 208243-73-6) introduces a quaternary carbon at the 4-position that alters ring conformation and disulfide reactivity. Naturally occurring hydroxylated analogs such as cassipoureamide-A (cis-N-(2-hydroxyethyl)-4-hydroxy-1,2-dithiolane-3-carboxamide), isolated from Cassipourea guianensis, introduce additional hydrogen-bonding functionality that may confer different solubility and target-binding properties [1]. For researchers requiring a minimally substituted, synthetically versatile dithiolane carboxamide building block with a free -CONH₂ group at the 3-position for downstream conjugation, 1,2-dithiolane-3-carboxamide is the appropriate procurement choice over these more heavily functionalized alternatives.

Structure-Activity Relationship Functional Group Building Block Medicinal Chemistry

High-Value Application Scenarios for 1,2-Dithiolane-3-carboxamide (CAS 108662-27-7) Based on Quantitative Differentiation Evidence


Targeted Covalent Inhibitor (TCI) Development for Mutant EGFR-Driven Cancers

Based on the demonstrated nanomolar EGFR Del19 mutant inhibitory potency (IC50 = 60 ± 9 nM) of 1,2-dithiolane-3-carboxamide-derived quinazoline conjugates [1], this compound is ideally suited as a covalent-warhead building block for medicinal chemistry programs developing irreversible kinase inhibitors. Procure this compound when constructing focused libraries of dithiolane-bearing EGFR inhibitors for non-small cell lung cancer (NSCLC) and glioblastoma research, where the electrophilic disulfide can form a covalent adduct with active-site cysteine residues in the mutant kinase.

Oral Radioprotective Agent Development for Acute Radiation Syndrome (ARS)

The superior oral efficacy of the amide derivative in the 5-alkyl-1,2-dithiolane-3-carboxylic acid series—achieving an 80% survival increase when administered orally before 9 Gy γ-irradiation, compared to 40–50% for i.p. acid analogs and near-zero pre-irradiation efficacy for aminoalkyl esters [1]—positions 1,2-dithiolane-3-carboxamide as a privileged scaffold for developing orally bioavailable radiation countermeasures. This is particularly relevant for government and defense-funded programs seeking deployable radioprotectants, as well as for oncological supportive care to protect normal tissues during radiotherapy.

TrxR1-Targeted Anticancer Probe and Inhibitor Design

The established requirement of the 1,2-dithiolane pharmacophore for TrxR1 inhibition, with IC50 values ranging from 5.3 to 186 μM for structurally related 1,2-dithiolane-4-carboxylic acid analogs [1], and the complete inactivity of asparagusic acid bioisosteres that lack the disulfide, supports the use of 1,2-dithiolane-3-carboxamide as a core scaffold for designing TrxR1-selective chemical probes. The 3-carboxamide substitution pattern offers a distinct electronic modulation of the disulfide reactivity compared to 4-substituted analogs, enabling fine-tuning of the thiol-disulfide exchange rate and target residence time.

Dermal Photoprotection and Cosmetic Antioxidant Formulation Research

The patent claims for dithiolane carboxamides in reinforcing natural skin antioxidant defenses through intracellular glutathione induction [1] create a specific R&D application for 1,2-dithiolane-3-carboxamide in cosmetic and dermatological research. Unlike generic lipoic acid, the carboxamide-substituted dithiolane class is specifically claimed for UV-induced oxidative stress protection, making this compound a necessary research tool for laboratories investigating the mechanism of glutathione upregulation in keratinocytes and developing evidence-based photoprotective formulations.

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